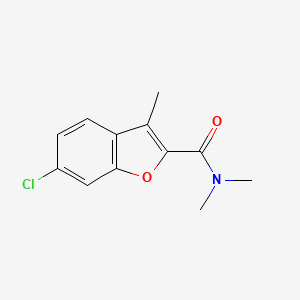

2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- is a benzofuran derivative featuring a carboxamide group substituted with two methyl groups at the nitrogen (N,N-dimethyl) and an additional methyl group at the 3-position of the benzofuran ring. The 6-position of the benzofuran core is substituted with a chlorine atom. This structural motif is significant in medicinal and agrochemical research due to the bioactivity of benzofuran and carboxamide derivatives.

Preparation Methods

The synthesis of 2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.

Chemical Reactions Analysis

2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, it is used in the development of new drugs and as a reference compound in various analytical techniques .

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analog: Benzamide, N,N,3-trimethyl- (CAS 6935-65-5)

Key Differences :

- Core Structure : Replaces the benzofuran ring with a simple benzene ring.

- Substituents : Retains the N,N,3-trimethyl carboxamide group but lacks the 6-chloro substitution.

Physical Properties :

- Boiling Point : 421.20 K at 1.60 kPa .

- Vaporization Enthalpy (Δvap H) : 29.90 kJ/mol (Joback method) .

Implications :

The absence of the benzofuran ring and chlorine substituent reduces molecular complexity and likely alters solubility and reactivity. The lower boiling point compared to halogenated analogs suggests reduced polarity.

Heterocyclic Analog: 3-Chloro-6-methoxy-N-[(tetrahydro-2-furanylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide

Key Differences :

- Core Structure : Benzothiophene instead of benzofuran (sulfur atom replaces oxygen in the fused ring).

- Substituents : 3-chloro, 6-methoxy, and a thiourea-linked tetrahydrofuran group.

Functional Impact :

- The thiourea moiety may improve metal-binding capacity, relevant in catalytic or pharmaceutical applications .

Agrochemical Derivatives: Triazine-Based Carboxamides

Examples :

- Atrazine : 6-chloro-N,N’-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine.

- Propazine : 6-chloro-N,N’-diethyl-1,3,5-triazine-2,4-diamine.

Comparison :

- Core Structure : Triazine ring instead of benzofuran.

- Substituents : Chlorine and alkylamine groups.

Application Insights: Triazine derivatives are widely used as herbicides.

Tabulated Comparison of Key Features

Biological Activity

2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. The findings are supported by data tables and case studies to provide a comprehensive overview.

- IUPAC Name : 2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl-

- CAS Number : 81718-70-9

- Molecular Formula : C12H14ClN

- Molecular Weight : 221.7 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzofuran derivatives against various bacterial strains, suggesting that the presence of the benzofuran moiety enhances their activity. Specifically, compounds with chloro substitutions have shown increased potency against Gram-positive bacteria due to their ability to disrupt bacterial cell walls .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential mechanism for treating inflammatory diseases. The anti-inflammatory activity was attributed to the modulation of NF-kB signaling pathways .

Cytotoxic Effects

Cytotoxicity assays conducted on various cancer cell lines revealed that 2-Benzofurancarboxamide, 6-chloro-N,N,3-trimethyl- exhibited selective cytotoxicity. The compound was particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM respectively .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| A549 (Lung Cancer) | 20 | |

| HeLa (Cervical Cancer) | >50 |

The proposed mechanism of action for the biological activities of this compound involves the interaction with specific cellular targets. The benzofuran structure allows it to bind effectively to enzymes involved in inflammatory pathways and microbial metabolism. Additionally, its chloro substitution may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of several benzofuran derivatives, including our compound of interest. Results indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the role of chloro groups in enhancing activity against resistant strains .

- Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide-stimulated macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent .

Properties

CAS No. |

81718-70-9 |

|---|---|

Molecular Formula |

C12H12ClNO2 |

Molecular Weight |

237.68 g/mol |

IUPAC Name |

6-chloro-N,N,3-trimethyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C12H12ClNO2/c1-7-9-5-4-8(13)6-10(9)16-11(7)12(15)14(2)3/h4-6H,1-3H3 |

InChI Key |

CWTLMJCGGPCOLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)Cl)C(=O)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.